Methyl 2-chloro-6-methylquinoline-3-carboxylate
Description
Significance of Quinoline (B57606) Derivatives in Advanced Chemical Synthesis and Biological Sciences
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental to numerous areas of scientific research. Their bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and planar framework that is amenable to a wide array of chemical modifications. This structural versatility allows for the fine-tuning of their electronic and steric properties, making them invaluable building blocks in advanced chemical synthesis.
In the realm of biological sciences, the quinoline nucleus is a privileged scaffold, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This characteristic has led to the development of a vast number of quinoline-based compounds with diverse pharmacological activities. chem-iso.com These include, but are not limited to, antimicrobial, antimalarial, anticancer, and anti-inflammatory agents. The ability of the quinoline ring system to interact with biological macromolecules, such as enzymes and receptors, underpins its broad therapeutic potential. Consequently, the synthesis of novel quinoline derivatives remains a vibrant area of research in the quest for new and more effective therapeutic agents.
Historical Context and Evolution of Research on 2-Chloro-6-methylquinoline (B1583817) Frameworks
The exploration of 2-chloro-6-methylquinoline frameworks has its roots in the broader history of quinoline synthesis. Early methods, such as the Skraup and Doebner-von Miller reactions, laid the groundwork for accessing the fundamental quinoline core. However, the synthesis of specifically substituted derivatives like the 2-chloro-6-methylquinoline series has been significantly advanced by the Vilsmeier-Haack reaction. This reaction, which utilizes a formylating agent prepared from phosphorus oxychloride and a substituted amide, has proven to be a robust method for the preparation of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. chemijournal.com
Historically, much of the research on this framework has centered on its precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. This aldehyde serves as a versatile intermediate for the synthesis of a wide range of heterocyclic systems through condensation and cyclization reactions. The presence of the chloro substituent at the 2-position and the formyl group at the 3-position provides two reactive sites for further chemical transformations, enabling the construction of more complex molecular architectures. The methyl group at the 6-position, while seemingly a simple substituent, can influence the electronic properties and solubility of the molecule and its derivatives.
Scope and Research Objectives for Methyl 2-chloro-6-methylquinoline-3-carboxylate
The transition of focus from the aldehyde precursor to the methyl ester, this compound, marks a shift towards exploring new chemical space and potential applications. The primary research objectives for this specific compound can be categorized as follows:
Synthetic Utility: A key objective is to establish this compound as a versatile building block for the synthesis of novel and complex heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in various condensation reactions. The chloro group at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Exploration of Biological Activity: Given the well-documented pharmacological importance of the quinoline scaffold, a significant research objective is to investigate the potential biological activities of this compound and its derivatives. This includes screening for antimicrobial, anticancer, and other therapeutic properties. The specific substitution pattern of this molecule may confer unique biological activities not observed in other quinoline derivatives.
Physicochemical and Material Properties: Research is also directed towards understanding the fundamental physicochemical properties of this compound. This includes detailed characterization of its spectroscopic and crystallographic features. Furthermore, the potential of this molecule and its derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, is an emerging area of interest.
The synthesis of this compound is typically achieved through the oxidation of its aldehyde precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. A general and efficient method for this transformation involves heating the aldehyde in methanol (B129727) in the presence of potassium carbonate and iodine. The iodine is believed to oxidize the aldehyde to the corresponding carboxylic acid, which then undergoes esterification with methanol in situ. nih.gov
While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, studies on closely related compounds provide valuable insights. For instance, the crystal structure of the analogous ethyl ester, ethyl 2-chloro-6-methylquinoline-3-carboxylate, has been determined, providing detailed information about its molecular geometry. nih.gov Similarly, the synthesis and crystal structure of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate have been reported, demonstrating the reactivity of the quinoline core and its ability to form various ester derivatives. nih.gov These studies on analogous compounds lay a strong foundation for future research on the methyl ester and its potential applications.
Below are tables detailing the properties of the closely related precursor and an analogous ethyl ester, which can serve as a reference for the expected properties of this compound.
Table 1: Physicochemical Properties of 2-Chloro-6-methylquinoline-3-carboxaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈ClNO | nih.gov |
| Molecular Weight | 205.64 g/mol | sigmaaldrich.com |
| Appearance | Yellow to off-white solid | rlavie.com |
| Melting Point | 120-125 °C | sigmaaldrich.com |
| CAS Number | 73568-27-1 | sigmaaldrich.com |
Interactive Data Table: Crystal Structure Data for Ethyl 2-chloro-6-methylquinoline-3-carboxylate
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.973 (2) |
| b (Å) | 11.085 (3) |
| c (Å) | 13.795 (4) |
| β (°) | 98.43 (3) |
| Volume (ų) | 1204.8 (6) |
| Z | 4 |
Note: The data in the interactive table is for the ethyl ester analog and is provided for comparative purposes. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADGSFINZQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186732 | |
| Record name | 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-60-5 | |
| Record name | 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of Methyl 2-chloro-6-methylquinoline-3-carboxylate
The construction of the this compound framework can be achieved through several strategic synthetic routes. These methods often involve the formation of the quinoline (B57606) core followed by or concurrent with the introduction of the chloro, methyl, and carboxylate functionalities at the appropriate positions.
Friedlander Condensation and its Modern Adaptations
The Friedlander annulation is a classical and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The reaction can be catalyzed by either acids or bases. researchgate.net While traditional methods often require harsh conditions, modern adaptations have focused on milder catalysts and improved reaction efficiency.
Innovations in the Friedlander synthesis include the use of various catalysts to optimize the reaction for producing substituted quinolines. nih.gov For instance, the synthesis of ethyl 6-chloro-2-methylquinoline-3-carboxylate has been achieved with high conversion rates using 3-aminopropyl-trimethoxysilane (APMS) grafted on a Mesoporous Cellular Foam (MCF) under solvent-free reflux conditions. nih.gov This highlights a move towards more efficient and selective catalytic systems. The general mechanism involves the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline product. nih.gov
Table 1: Comparison of Catalysts in Friedlander Synthesis of a Substituted Quinoline
| Catalyst | Reaction Time | Conversion (%) | Selectivity (%) |
| 2APMS/MCF | 300 min | 100 | 100 |
| APMS/MCF | 300 min | >95 | 100 |
Data derived from a study on the synthesis of ethyl 6-chloro-2-methylquinoline-3-carboxylate. nih.gov
Cyclization Reactions in Quinoline Core Construction
A variety of cyclization reactions are employed to construct the fundamental quinoline ring system. These reactions often form the bicyclic structure through the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of cyclization strategy is crucial as it dictates the substitution pattern of the resulting quinoline. Examples of such reactions that lead to the quinoline core include the Combes, Doebner-von Miller, and Knorr quinoline syntheses, each utilizing different starting materials and reaction conditions to achieve the desired heterocyclic framework.
Microwave-Assisted Synthesis and Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. elixirpublishers.com In the context of quinoline synthesis, microwave irradiation has been successfully applied to the Friedlander condensation. For example, the synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate was accomplished by irradiating a mixture of 2-amino-5-chlorobenzophenone and methyl acetoacetate with concentrated HCl for 6 minutes. researchgate.netnih.gov This method offers a significant reduction in reaction time compared to conventional heating. nih.gov
The Vilsmeier-Haack reaction, a key step in the synthesis of the precursor 2-chloro-6-methylquinoline-3-carbaldehyde, can also be enhanced by microwave heating, leading to higher yields in shorter reaction times. niscpr.res.injmpas.com The use of microwave irradiation provides a rapid and efficient means of heating, which can lead to cleaner reactions and improved energy efficiency. elixirpublishers.com
Table 2: Microwave-Assisted Synthesis of Quinolines
| Reaction | Starting Materials | Conditions | Product | Yield (%) |
| Friedlander Condensation | 2-amino-5-chlorobenzophenone, Methyl acetoacetate | Microwave, 6 min | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Not specified |
| Vilsmeier-Haack Cyclization | Substituted Acetanilide | Microwave, 1 hour | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | 94 |
Data compiled from various studies on microwave-assisted quinoline synthesis. researchgate.netnih.govjmpas.com
Vilsmeier-Haack Reaction in Quinoline Synthesis and Functionalization
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It is particularly instrumental in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net The reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comijpcbs.com
This reaction facilitates a one-pot cyclization and formylation to produce 2-chloroquinoline-3-carbaldehydes. researchgate.net For instance, 2-chloro-6-methylquinoline-3-carbaldehyde can be synthesized from the corresponding N-arylacetamide. researchgate.netresearchgate.net The resulting aldehyde is a versatile intermediate that can be oxidized to the corresponding carboxylic acid and subsequently esterified to yield this compound. The Vilsmeier-Haack reagent not only acts as a formylating agent but also facilitates the chlorination at the 2-position of the quinoline ring. niscpr.res.inijsr.net
Utilisation of Isatoic Anhydrides and Enolate Chemistry in Quinoline Formation
Isatoic anhydrides are valuable precursors for the synthesis of quinoline derivatives. nih.govresearchgate.net A convenient two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids. nih.govnih.gov In the first step, the anthranilic acid is converted to an isatoic anhydride. nih.govnih.gov Subsequently, the anhydride reacts with the sodium enolate of a β-ketoester, such as ethyl acetoacetate, in a process that involves acylation followed by an intramolecular cyclization. nih.gov
A plausible mechanism involves the regioselective attack of the enolate on the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate. nih.gov This is followed by a series of steps leading to the cyclized quinoline product. While this method directly yields a 4-hydroxyquinoline, subsequent chlorination would be necessary to obtain the 2-chloro-4-hydroxy derivative, which could then be further modified.
Radical Bromination and Selective Functionalization Strategies
Selective functionalization of the quinoline core is crucial for developing derivatives with specific properties. Radical bromination, often using N-bromosuccinimide (NBS) under photocatalytic conditions, is a common method for benzylic bromination. nih.gov However, the selectivity of radical bromination can be a challenge. nih.gov
In an attempt to brominate the methyl group at the C-6 position of a 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline, an unexpected reaction occurred. Instead of the desired benzylic bromination, the reaction led to the formation of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. nih.gov This outcome was the result of an unwanted conversion of the acetal at the C-3 position to the corresponding ester. This finding underscores the importance of considering the reactivity of all functional groups present in the molecule during functionalization attempts. nih.gov
Functional Group Interconversions and Derivatization Strategies of the Quinoline Scaffold
The unique arrangement of functional groups in this compound—a reactive chloro group at the 2-position, an ester at the 3-position, and a methyl group at the 6-position—renders it a valuable scaffold for a variety of chemical modifications.
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, a characteristic feature of 2-chloroquinolines. This reactivity allows for the introduction of a wide array of functional groups, leading to diverse derivatives. The electron-withdrawing nature of the quinoline nitrogen facilitates these reactions.
A variety of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, can displace the chloro group. For instance, reactions with amines can yield 2-aminoquinoline (B145021) derivatives, while treatment with thiols or their corresponding salts can produce 2-thioether quinolines. The ease of this substitution makes it a cornerstone for creating libraries of compounds with varied electronic and steric properties.
| Nucleophile | Reagent Example | Product Type |
| Oxygen | Sodium Methoxide | 2-Methoxyquinoline derivative |
| Nitrogen | Aniline | 2-(Phenylamino)quinoline derivative |
| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)quinoline derivative |
| Azide (B81097) | Sodium Azide | 2-Azidoquinoline derivative |
This table presents hypothetical reaction outcomes based on the known reactivity of 2-chloroquinolines.
Esterification and Transesterification Reactions of the Carboxylate Moiety
The methyl carboxylate group at the 3-position offers another site for chemical modification. Standard esterification or transesterification reactions can be employed to alter the ester group, which can influence the compound's solubility and other physicochemical properties.
Transesterification can be achieved under either acidic or basic conditions. masterorganicchemistry.com For example, reacting the methyl ester with a different alcohol, such as ethanol (B145695), in the presence of an acid or base catalyst would yield the corresponding ethyl ester. masterorganicchemistry.com This process is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com
| Reaction Type | Catalyst | Reactant | Product |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethanol | Ethyl 2-chloro-6-methylquinoline-3-carboxylate |
| Hydrolysis | Acid or Base | Water | 2-chloro-6-methylquinoline-3-carboxylic acid |
This table illustrates potential transformations of the carboxylate group.
Redox Transformations within the Quinoline System
The quinoline ring system exhibits a degree of resistance to oxidation. pharmaguideline.com However, the substituents on the ring can undergo redox reactions. The methyl group at the 6-position, being a benzylic-type position, could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although the quinoline ring itself is relatively stable. youtube.com
Reduction of the quinoline nucleus is also a feasible transformation. Catalytic hydrogenation can lead to the saturation of the pyridine (B92270) part of the quinoline ring system, yielding a tetrahydroquinoline derivative. pharmaguideline.com The specific conditions of the reduction would determine the extent and regioselectivity of the hydrogenation.
| Transformation | Reagent Example | Potential Product |
| Oxidation of Methyl Group | Potassium Permanganate (KMnO₄) | 2-Chloro-3-(methoxycarbonyl)quinoline-6-carboxylic acid |
| Reduction of Quinoline Ring | H₂/Pd-C | Methyl 2-chloro-6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |
This table outlines plausible redox transformations based on general quinoline chemistry.
Multicomponent Reactions and Fused Heterocyclic Systems Derived from this compound Precursors
The strategic placement of reactive sites in this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems through multicomponent reactions.
Synthesis of Pyrroloquinolines and Pyrazoloquinolines
The synthesis of pyrrolo[3,4-b]quinolinones has been achieved by heating 2-chloroquinoline-3-carbaldehydes with formamide (B127407) and formic acid. nih.gov A similar strategy could be envisioned starting from this compound, potentially after reduction of the ester to an aldehyde or alcohol.
Pyrazolo[3,4-b]quinolines are another important class of fused heterocycles. Their synthesis often involves the reaction of a 2-chloroquinoline (B121035) derivative with hydrazine (B178648). nih.gov For instance, conversion of the ester group of the title compound to a nitrile, followed by reaction with hydrazine hydrate (B1144303), could yield a 1H-pyrazolo[3,4-b]quinolin-3-amine derivative. nih.gov
| Fused Heterocycle | Synthetic Strategy Example |
| Pyrroloquinoline | Reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative with an amine source. |
| Pyrazoloquinoline | Cycloaddition of a 2-chloroquinoline-3-carbonitrile derivative with hydrazine. nih.gov |
This table provides conceptual pathways to fused heterocyclic systems.
Exploration of Tetrazoloquinolines and Pyranoquinolines
Tetrazolo[1,5-a]quinolines can be synthesized from 2-chloroquinolines by reaction with sodium azide. nih.govresearchgate.net This reaction proceeds via a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization of the resulting azidoquinoline.
The construction of pyranoquinoline systems often involves reactions with 1,3-dicarbonyl compounds. researchgate.netnih.gov For example, a Knoevenagel condensation followed by a Michael addition and cyclization, starting from a 2-chloroquinoline-3-carbaldehyde derivative, can lead to the formation of a pyrano[2,3-b]quinoline. While the title compound possesses an ester instead of an aldehyde, its conversion to an aldehyde would open up this synthetic route.
| Fused Heterocycle | Key Reagent |
| Tetrazoloquinoline | Sodium Azide nih.govresearchgate.net |
| Pyranoquinoline | 1,3-Dicarbonyl compounds (e.g., malononitrile, Meldrum's acid) researchgate.netnih.gov |
This table highlights key reagents for the synthesis of tetrazolo- and pyranoquinolines.
Formation of Thiopyranoquinolines and Pyrimidoquinolines
The synthesis of fused heterocyclic systems such as thiopyranoquinolines and pyrimidoquinolines from this compound is a multi-step process that requires the strategic conversion of the methyl carboxylate group into a functional moiety suitable for cyclization. Direct cyclization from the ester is not typically observed; therefore, transformation into key intermediates like aldehydes or nitriles is a necessary prerequisite.
Synthesis of Thiopyrano[2,3-b]quinolines
The construction of the thiopyrano[2,3-b]quinoline scaffold from this compound involves a three-stage synthetic sequence.
Formation of the Aldehyde Intermediate : The initial step is the reduction of the methyl carboxylate group at the C-3 position to a formyl (aldehyde) group, yielding 2-chloro-6-methylquinoline-3-carbaldehyde. This transformation can be accomplished using reducing agents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, a standard method for the partial reduction of esters to aldehydes.
Conversion to the Mercapto Intermediate : The 2-chloro group of the resulting aldehyde is subsequently converted to a 2-mercapto group. This is typically achieved by nucleophilic substitution using a sulfur source. For instance, reacting 2-chloroquinoline-3-carbaldehyde derivatives with sodium sulfide in a solvent like N,N-dimethylformamide (DMF) effectively yields the corresponding 2-mercaptoquinoline-3-carbaldehyde intermediate. rsc.org
Cyclization to Thiopyrano[2,3-b]quinoline : The final step is the condensation and cyclization of the 2-mercaptoquinoline-3-carbaldehyde intermediate with a compound containing an active methylene group. This reaction, often catalyzed by a base like piperidine or an organocatalyst like L-proline, leads to the formation of the thiopyrano ring fused to the quinoline core. rsc.orgnih.gov The specific substituents on the resulting thiopyranoquinoline are determined by the choice of the active methylene compound.
Detailed research findings for the final cyclization step are presented in the table below.
| Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Malononitrile | L-proline / Ethanol | 80 °C | 2-Amino-8-methyl-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile | 94% nih.gov |
| Ethyl cyanoacetate | Piperidine / Acetonitrile | Microwave Irradiation | Ethyl 8-methyl-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylate | Good rsc.org |
| Diethyl malonate | Piperidine / Acetonitrile | Microwave Irradiation | Ethyl 8-methyl-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylate | Good rsc.org |
Synthesis of Pyrimido[4,5-b]quinolines
The synthesis of pyrimido[4,5-b]quinolines from this compound necessitates the conversion of the ester into a nitrile, which serves as a key precursor for the construction of the fused pyrimidine ring.
Formation of the Amide Intermediate : The methyl ester is first converted into the corresponding primary amide, 2-chloro-6-methylquinoline-3-carboxamide. This is a standard transformation achieved by reacting the ester with ammonia.
Dehydration to the Nitrile Intermediate : The primary amide is then dehydrated to form the nitrile derivative, 2-chloro-6-methylquinoline-3-carbonitrile. This step is typically carried out using strong dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). An alternative route to a similar nitrile involves the treatment of the corresponding 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate. nih.gov
Cyclization to Pyrimido[4,5-b]quinoline : The 2-chloroquinoline-3-carbonitrile intermediate undergoes cyclization with various dinucleophilic reagents to form the pyrimidine ring. The reaction with guanidine, urea, or thiourea is a common and effective method for constructing the pyrimido[4,5-b]quinoline system, yielding derivatives like 4-aminopyrimido[4,5-b]quinolines. nih.govresearchgate.net This reaction proceeds via an initial nucleophilic attack by the reagent on the C-2 position of the quinoline, followed by an intramolecular cyclization involving the nitrile group.
The table below summarizes research findings for the cyclization step to form the pyrimidoquinoline core.
| Reactant | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Guanidine hydrochloride | Amination and cyclization | 4-Amino-8-methylpyrimido[4,5-b]quinolin-2(1H)-one | nih.gov |
| Urea | Amination and cyclization | 8-Methylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | nih.gov |
| Thiourea | Cyclization in ethanol with HCl | 8-Methyl-4-thioxo-3,4-dihydropyrimido[4,5-b]quinolin-2(1H)-one | researchgate.net |
| Formamide | Cyclization | 8-Methylpyrimido[4,5-b]quinolin-4(3H)-one | researchgate.net |
Inability to Generate Article on "this compound" Due to Lack of Specific Scientific Data
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient published research data specifically for the chemical compound This compound . As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.
The user's instructions demand a detailed analysis based on advanced spectroscopic and crystallographic data, including:
¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry
X-ray Crystallography analysis of molecular geometry, planarity, and intermolecular interactions
Dihedral angle analysis
Conformational and energetic profiling
This level of detail requires access to primary research articles presenting the synthesis and characterization of the specific molecule . The conducted searches did not yield any such specific data for this compound.
While research is available for structurally similar compounds, such as the corresponding ethyl ester (Ethyl 2-chloro-6-methylquinoline-3-carboxylate), using this information would be scientifically inaccurate and would violate the explicit instruction to focus solely on the specified methyl ester. Adherence to scientific accuracy and the strict constraints of the user request is paramount.
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Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and energies. dergipark.org.tr Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. dergipark.org.trgrowingscience.com
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its stability. For quinoline (B57606) derivatives, the quinoline ring system is generally found to be planar or nearly planar. researchgate.netnih.gov Theoretical studies on the closely related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, using DFT calculations at the B3LYP/6-311++G(d,p) level, have identified two stable conformers, trans and cis, arising from the rotation around the C-C bond of the substituent at position 3. dergipark.org.tr
These conformers are separated by a calculated energy difference (ΔE+ZPV) of 14.60 kJ mol⁻¹. dergipark.org.tr Both conformers are planar and possess C1 symmetry. dergi-fytronix.com This suggests that Methyl 2-chloro-6-methylquinoline-3-carboxylate likely also possesses distinct conformers related to the orientation of the methyl carboxylate group, with a relatively low energy barrier for interconversion. X-ray crystallography of a similar compound, 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, shows that the two rings of the quinoline moiety are fused with a minimal dihedral angle of 1.28(9)°, confirming the planarity of the core structure. nih.gov
Table 1: Conformational Energy Data for a Related Quinoline Derivative
| Property | Value | Reference |
| Compound Studied | 2-Chloro-7-Methylquinoline-3-Carbaldehyde | dergipark.org.tr |
| Computational Method | DFT/B3LYP/6-311++G(d,p) | dergipark.org.tr |
| Number of Conformers | 2 (cis and trans) | dergipark.org.tr |
| Energy Difference (ΔE+ZPV) | 14.60 kJ mol⁻¹ | dergipark.org.tr |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been used to determine these properties. The HOMO-LUMO energy difference was found to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr The HOMO orbital is primarily localized on the quinoline rings, while the LUMO orbital is distributed over the entire molecule. dergipark.org.tr The calculated electronic transitions correspond to excitations from the ground state (S₀) to various excited singlet states (S₁-S₆). The transition from S₀→S₂ corresponds to the HOMO→LUMO excitation. dergipark.org.tr
Table 2: Frontier Orbital and Excitation Energy Data for a Related Quinoline Derivative
| Parameter | trans Conformer | cis Conformer | Reference |
| Compound Studied | 2-Chloro-7-Methylquinoline-3-Carbaldehyde | 2-Chloro-7-Methylquinoline-3-Carbaldehyde | dergipark.org.tr |
| HOMO-LUMO Energy Gap | 3.75 eV | 3.84 eV | dergipark.org.tr |
| S₀→S₂ Excitation Energy | 3.75 eV | 3.80 eV | dergipark.org.tr |
| Highest Transition Energy (HOMO→LUMO+1) | 4.60 eV | 4.43 eV | dergipark.org.tr |
| Oscillator Strength (HOMO→LUMO+1) | ~0.30 | - | dergipark.org.tr |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a framework for understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. dergi-fytronix.com
In a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis was performed at the B3LYP/6-311++G(d,p) level. dergi-fytronix.com The analysis revealed significant π-π* orbital interactions within the quinoline rings, which contribute to the molecule's stability. The stabilization energy (E⁽²⁾) associated with these delocalizations quantifies the strength of the donor-acceptor interactions. The total stabilization energy difference between the two conformers was calculated to be 22.2 kJ mol⁻¹, providing insight into their relative stability. dergi-fytronix.com NBO analysis also calculates the natural atomic charges, indicating the electron distribution across the molecule. dergi-fytronix.com This information is vital for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational flexibility of a molecule and the influence of its environment, such as a solvent. For quinoline derivatives with potential therapeutic applications, MD simulations are often used to assess the stability of a ligand-protein complex over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodology for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. nih.gov
Several QSAR studies have been conducted on quinoline derivatives. In one such study focusing on 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.gov These models successfully correlated the chemical structures with antimycobacterial activity and generated contour maps that identify which structural features are important for activity. nih.gov Another QSAR study on quinolinone-based compounds against tuberculosis found that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in anti-TB activity. nih.gov Notably, this study observed that electron-withdrawing groups like chloro substituents tend to increase biological activity, whereas electron-donating groups like methyl can decrease it. nih.gov This information is highly valuable for the rational design of more potent quinoline-based therapeutic agents.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand drug-receptor interactions at a molecular level and to screen virtual libraries of compounds for potential drug candidates. nih.gov
Quinoline derivatives, including those structurally related to this compound, have been the subject of numerous molecular docking studies against various biological targets.
Anticancer: Quinoline-3-carboxamides have been docked into the ATP-binding site of DNA damage response (DDR) kinases, showing selectivity towards the ATM kinase. mdpi.com
Antiviral: Docking studies have been used to evaluate quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov In a different study, a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, was investigated through docking as a potential inhibitor of Hepatitis B Virus (HBV) replication. mdpi.com
Antimicrobial: Substituted 2-phenyl quinoline-4-carboxamide derivatives have shown good binding affinity in the active sites of various antibacterial and antifungal protein targets. researchgate.net
These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, which are crucial for binding affinity and biological activity.
Identification of Putative Biological Targets and Binding Modes
Due to a lack of specific virtual screening or target fishing studies for this compound in the available scientific literature, the identification of its putative biological targets relies on computational studies performed on structurally similar quinoline derivatives. These studies suggest that the quinoline scaffold is a versatile pharmacophore that can interact with a variety of biological targets.
Molecular docking simulations of analogous quinoline compounds have pointed towards potential interactions with enzymes such as dihydrofolate reductase (DHFR) and reverse transcriptase. The binding modes of these related compounds typically involve a combination of hydrophobic interactions, hydrogen bonding, and pi-stacking within the active sites of these enzymes. For instance, the quinoline ring can form pi-pi stacking interactions with aromatic residues, while the carboxylate group may act as a hydrogen bond acceptor.
| Putative Biological Target Class | Predicted Interacting Residues (from analogous compounds) | Potential Binding Modes (from analogous compounds) |
|---|---|---|
| Kinases | Not specified in available literature | Hydrogen bonding, Hydrophobic interactions |
| Polymerases (e.g., Reverse Transcriptase) | Not specified in available literature | Pi-pi stacking, Hydrogen bonding |
| Reductases (e.g., Dihydrofolate Reductase) | Not specified in available literature | Hydrophobic interactions, Pi-pi stacking |
Mechanistic Insights into Enzyme Inhibition and Receptor Binding
While direct mechanistic studies on this compound are not available, computational analyses of related quinoline-based inhibitors offer insights into potential mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling of similar compounds have highlighted key structural features that are crucial for their inhibitory activity.
For enzyme inhibition, the chloro and methyl substitutions on the quinoline ring, along with the methyl carboxylate group at the 3-position, are predicted to play significant roles in modulating the binding affinity and selectivity. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to an enzymatic pocket. The methyl groups can contribute to hydrophobic interactions, anchoring the molecule within a nonpolar region of the active site. The methyl carboxylate group can act as a key hydrogen bond acceptor, orienting the molecule for optimal interaction with amino acid residues.
In the context of receptor binding, the planar quinoline ring system is well-suited for insertion into binding pockets, potentially leading to allosteric modulation or competitive inhibition. The specific electronic properties conferred by the substituent groups would fine-tune the interactions with the receptor's amino acid side chains.
| Interaction Type | Contributing Moieties | Potential Mechanistic Role |
|---|---|---|
| Hydrogen Bonding | Methyl carboxylate group | Orientation and anchoring within the active site |
| Hydrophobic Interactions | Methyl group, Quinoline ring | Stabilization of the ligand-target complex |
| Pi-Pi Stacking | Quinoline ring | Interaction with aromatic residues in the binding pocket |
| Halogen Bonding | Chloro group | Enhanced binding affinity and selectivity |
Exploration of Biological Activities and Mechanistic Studies in Vitro Research Focus
Antimicrobial Activity: Research on Modes of Action and Structure-Activity Relationships
Derivatives of the 2-chloroquinoline (B121035) scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Research in this area aims to understand how chemical modifications to the core structure influence the spectrum and potency of antimicrobial activity.
Antibacterial Spectrum and Efficacy Studies in In Vitro Models
Several studies have investigated the in vitro antibacterial activity of 2-chloro-6-methylquinoline (B1583817) derivatives against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard measure of efficacy.
Substituted secondary and tertiary amines bearing the 2-chloro-6-methylquinoline moiety have been synthesized and tested against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The results from these preliminary screenings indicate that certain derivatives, particularly those with electron-withdrawing groups on an attached phenyl ring, exhibit notable activity. nih.gov For instance, some quinoline (B57606) derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with one compound demonstrating an MIC value of 0.5 µg/mL. nih.gov Quinolone compounds are known to act by disrupting DNA replication in bacteria. mdpi.com
Interactive Table: In Vitro Antibacterial Activity of Selected Quinoline Derivatives (Note: Data represents various derivatives from the broader quinoline class, as specific data for Methyl 2-chloro-6-methylquinoline-3-carboxylate is not available.)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Derivative | Methicillin-Resistant S. aureus (MRSA) | 0.5 | nih.gov |
| Ciprofloxacin Derivative | Methicillin-Resistant S. aureus (MRSA) | 8 | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid Derivative | Methicillin-Resistant S. aureus (MRSA) | >100 (Assessed by zone of inhibition) | nih.gov |
| Fluoroquinolone Derivative | S. aureus | >128 | mdpi.com |
| Fluoroquinolone Derivative | E. coli | 16 - >128 | mdpi.com |
Antifungal Spectrum and Efficacy Studies in In Vitro Models
The antifungal potential of 2-chloroquinoline derivatives has also been explored against several fungal species. A series of compounds derived from 2-chloroquinoline were screened for their ability to inhibit the growth of fungi, including Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govresearchgate.net
Studies on secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety revealed promising antifungal activity, particularly for compounds featuring electron-withdrawing groups. nih.gov The agar diffusion technique is commonly used for these preliminary screenings to assess the zone of inhibition produced by the compounds against various fungal strains. nih.gov
Interactive Table: In Vitro Antifungal Activity of 2-Chloroquinoline Derivatives (Note: This table presents findings for derivatives of the 2-chloroquinoline scaffold.)
| Compound Number | Aspergillus niger (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |
| Derivative 25 | 100 | 100 | 200 | researchgate.net |
| Derivative 26 | 50 | 50 | 25 | researchgate.net |
Investigation of Specific Molecular Targets within Microbial Pathways
The mechanism of action for the antimicrobial effects of quinoline-based compounds often involves the inhibition of essential microbial enzymes. In bacteria, quinolones are well-known inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. mdpi.com By trapping the enzyme-DNA complex, these compounds lead to breaks in the bacterial chromosome and ultimately cell death. mdpi.com Some quinoline derivatives have also been found to exert their antimicrobial effect by intercalating with microbial DNA, thereby blocking replication and transcription processes. nih.gov This mode of action involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.gov
Anticancer Activity: Mechanistic Elucidation in Cell-Based Research
The rigid, planar structure of the quinoline ring makes it an effective scaffold for designing molecules that can interact with biological macromolecules, including those involved in cancer progression. Consequently, numerous quinoline derivatives have been investigated for their anticancer potential.
Impact on Cellular Targets and Pathways Involved in Neoplastic Progression
The anticancer mechanisms of quinoline derivatives are diverse and often involve multiple cellular targets. One key area of investigation is their interaction with DNA and related enzymes in cancer cells. Certain 2,3-disubstituted quinoline derivatives have been shown to induce DNA cleavage in cancerous cells. arabjchem.org Another significant mechanism involves the epigenetic regulation of gene expression. Novel bis-quinoline compounds have been identified as potent inhibitors of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com Inhibition of these enzymes can lead to the re-expression of silenced tumor suppressor genes. Furthermore, some of these compounds have been observed to induce the degradation of DNMT1 and DNMT3A proteins, suggesting a dual mechanism of action. mdpi.com Other quinoline-based compounds have been designed to target specific signaling pathways, such as the VEGFR-2 pathway, which is critical for angiogenesis (the formation of new blood vessels) that tumors need to grow. nih.gov
In Vitro Studies on Cell Proliferation and Apoptosis Induction
A hallmark of effective anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. In vitro studies using various cancer cell lines have demonstrated that quinoline derivatives can be highly effective in this regard.
For example, certain bis-quinoline derivatives displayed strong antiproliferative effects in leukemia cell lines (U937 and HL60) with submicromolar potency. mdpi.com The primary mechanism for this antiproliferative activity was identified as the induction of apoptosis. This was confirmed by flow cytometry analysis showing a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. mdpi.com Further evidence of apoptosis induction by these compounds includes the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comnih.gov Other studies have shown that quinoline derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. rjraap.com The pro-apoptotic activity is often mediated through the intrinsic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. rjraap.com
Interactive Table: In Vitro Anticancer Effects of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | Effect | Key Findings | Reference |
| bis-Quinoline | U937 Leukemia | Apoptosis Induction | Up to 62% sub-G1 peak; 16-23% active caspase 3 induction. | mdpi.com |
| Synthetic Quinoline | A549 Lung Cancer | Cell Cycle Arrest & Apoptosis | Arrest at G2/M phase; increased Bax/Bcl-2 ratio; activation of caspase-9 and -3. | rjraap.com |
| Quinoline Hydrazide | Neuroblastoma | Cell Cycle Arrest | Induced G1 cell cycle arrest; upregulation of p27kip1 protein. | dntb.gov.ua |
| Thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 Breast Cancer | Proliferation Inhibition | Decreased number of proliferating cells; increased G0/G1 phase. | mdpi.com |
Anti-inflammatory Properties: Research into Molecular Pathways of Inflammation Modulation
The anti-inflammatory potential of the quinoline nucleus is a significant area of research. While direct studies on this compound are not extensively documented, research on analogous quinoline-based hybrid molecules provides insight into plausible molecular pathways. The inflammatory cascade involves a host of pro-inflammatory mediators, and unregulated production of these molecules can lead to various diseases.
Studies on thiazolidinedione-quinoline hybrids have shown that this class of compounds can significantly modulate cytokines involved in the inflammatory response. In vitro assays have demonstrated that certain derivatives can lead to a dose-dependent decrease in the concentration of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, some hybrids have been observed to reduce the expression of Interleukin-6 (IL-6).
A primary mechanism for the anti-inflammatory action of quinoline derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins which mediate inflammation. Molecular docking studies on these related compounds suggest a strong binding affinity for both COX-2 and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that also plays a role in regulating inflammation. This dual affinity suggests that the anti-inflammatory effects could be multifactorial. These findings indicate that the quinoline scaffold is a promising framework for developing new anti-inflammatory agents.
Antileishmanial and Antimalarial Activities: Research on Parasite-Specific Mechanisms
Chloroquinoline derivatives have historically been a cornerstone in the treatment of parasitic diseases, notably malaria and leishmaniasis. The mechanisms of action are often specific to the parasite's unique biology.
In vitro studies on various chloroquinoline compounds have demonstrated potent activity against protozoan parasites of the Leishmania genus, which are responsible for leishmaniasis. The proposed mechanism for some derivatives involves the disruption of the parasite's mitochondrial function. This includes inducing changes in the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS), leading to oxidative stress and parasite death.
In the context of malaria, caused by Plasmodium parasites, the quinoline scaffold is well-established. The classical mechanism of action for drugs like chloroquine involves accumulation in the parasite's acidic digestive vacuole. Here, they interfere with the detoxification of heme, a toxic byproduct of the parasite's hemoglobin digestion. This interference prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite. While resistance is an issue, the fundamental ability of the quinoline structure to disrupt this critical parasite pathway remains a key area of drug design.
Targeting Parasite-Specific Enzymes or Protein Complexes (e.g., bc1 protein complex in Plasmodium falciparum)
A more specific target for antimalarial quinolones is the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain. This complex is a validated and crucial target for antimalarial drugs because it is essential for parasite respiration and shows structural divergence from its human counterpart, allowing for selective inhibition.
Quinolone derivatives have been shown to act as potent inhibitors of the bc1 complex. They typically bind to the quinol oxidation (Qo) site of the cytochrome b subunit. This binding blocks the electron transfer from ubiquinol to cytochrome c1, which disrupts the proton gradient across the inner mitochondrial membrane and halts ATP synthesis, ultimately leading to parasite death. Docking studies performed on the yeast bc1 complex, a common model, have helped elucidate the key amino acid residues involved in the binding and recognition of high-potency inhibitors. This specific targeting of a vital parasite enzyme complex is a promising strategy for developing new antimalarials.
Enzyme Inhibition and Receptor Binding Studies (In Vitro)
The versatility of the quinoline structure allows it to interact with a diverse range of enzymes and receptors. In vitro and in silico studies are crucial for identifying these interactions and understanding the structural basis of the compound's activity.
Cholinesterase Inhibition: Biochemical and In Silico Approaches
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for Alzheimer's disease. The quinoline scaffold has been explored for this purpose. While specific biochemical data for this compound is limited, in silico molecular docking studies on other quinoline and quinoxaline derivatives have been conducted to predict their potential as cholinesterase inhibitors. These computational models help identify potential binding interactions within the active site of the AChE enzyme, guiding the synthesis of more potent and selective inhibitors.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Structural Basis of Activity
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA. As malignant and rapidly proliferating cells are highly dependent on this pathway, DHODH has become an attractive target for anticancer and anti-inflammatory drugs. Quinolinecarboxylic acid derivatives are among the known inhibitors of this mitochondrial enzyme. By blocking DHODH, these compounds deplete the cell's pool of pyrimidines, leading to an arrest of cell growth and proliferation. This established activity of the quinoline scaffold makes DHODH a plausible target for this compound.
Protein Binding Studies and Interaction Mechanisms
Understanding how a compound binds to its target protein is fundamental to drug design. Molecular docking is a powerful in silico tool used to predict the binding conformation and affinity of a small molecule to a macromolecular target. For various quinoline derivatives, these studies have provided insights into their interaction mechanisms with several key proteins.
For instance, docking studies of quinoline-thiazolidinedione hybrids with anti-inflammatory targets have shown good binding affinity with both PPARγ and COX-2. Similarly, docking of quinolone esters into the Qo site of the cytochrome bc1 complex has revealed the importance of specific residues for inhibitor recognition. These computational studies, which often precede or complement in vitro assays, are invaluable for rationalizing structure-activity relationships and guiding the optimization of lead compounds.
Table of Investigated Activities for Structurally Related Quinoline Compounds
| Biological Activity | Target/Pathway | Investigated Compound Class | Key In Vitro Findings |
|---|---|---|---|
| Anti-inflammatory | Cytokines (TNF-α, IL-6), COX-2, PPARγ | Thiazolidinedione-quinoline hybrids | Reduction of pro-inflammatory cytokine levels; predicted binding to COX-2 and PPARγ. |
| Antileishmanial | Mitochondrial Function | Chloroquinoline derivatives | Induction of mitochondrial membrane potential changes and increased ROS production in Leishmania parasites. |
| Antimalarial | Heme Detoxification, Cytochrome bc1 Complex | Chloroquinolines, Quinolone Esters | Inhibition of heme polymerization; potent inhibition of the parasite's bc1 complex at the Qo site. |
| Enzyme Inhibition | Dihydroorotate Dehydrogenase (DHODH) | Quinolinecarboxylic acid derivatives | Blockade of de novo pyrimidine synthesis. |
Structure-Activity Relationship (SAR) Studies and Lead Optimization Principles (In Vitro/Molecular Level)
The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its broad spectrum of biological activities. The targeted compound, this compound, and its analogs have been the subject of structure-activity relationship (SAR) studies to understand how specific structural modifications influence their biological effects. These investigations are crucial for the rational design of more potent and selective therapeutic agents. The core structure of this compound offers several positions for chemical modification, primarily at the C2, C3, and C6 positions of the quinoline ring, which can significantly impact its interaction with biological targets.
Correlating Structural Modifications with Modulated Biological Response
Systematic modifications of the this compound scaffold have revealed key structural features that govern its biological activity. Research has primarily focused on substitutions at the 2- and 6-positions of the quinoline ring, as well as modifications of the carboxylate group at the 3-position.
Substitutions at the C2-Position: The chlorine atom at the C2-position is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. Replacing the chloro group with different amines, hydrazines, or alkoxy groups has been shown to modulate the biological activity of the resulting compounds. For instance, the introduction of substituted anilino groups at this position has been explored in the development of potential anticancer agents. The nature of the substituent on the aniline ring, including its electronic and steric properties, can significantly influence the potency and selectivity of the compound.
Substitutions at the C6-Position: The methyl group at the C6-position also plays a role in defining the biological profile of these quinoline derivatives. Studies on related quinoline scaffolds have shown that the nature of the substituent at this position can impact activity. For example, in a series of 2-arylquinolines, compounds with specific substitutions at the C6-position displayed significant cytotoxic activity against various cancer cell lines. rsc.org This suggests that modifying the methyl group to other functionalities, such as halogens or methoxy groups, could be a viable strategy for optimizing the biological response.
Modifications of the C3-Carboxylate Group: The methyl carboxylate group at the C3-position is another key site for modification. Conversion of the ester to an amide (carboxamide) has been a common strategy in the development of quinoline-based inhibitors of various enzymes, such as kinases. The substituents on the amide nitrogen can be varied to explore new interactions with the target protein and thereby enhance potency and selectivity.
The following interactive table summarizes the general structure-activity relationships observed for derivatives of the 2-chloro-6-methylquinoline-3-carboxylate scaffold based on available literature for related compounds.
| Position of Modification | Type of Modification | Observed Impact on In Vitro Biological Activity |
| C2-Position | Replacement of Chloro with Substituted Amines | Can lead to potent anticancer activity, with the nature of the amine substituent being crucial for potency. |
| C2-Position | Replacement of Chloro with Hydrazinyl Groups | Creates intermediates for further derivatization, with potential for diverse biological activities. |
| C2-Position | Replacement of Chloro with Alkoxy Groups | May influence the electronic properties and solubility of the molecule, potentially affecting target engagement. |
| C6-Position | Variation of the Alkyl/Aryl Substituent | Can significantly impact cytotoxicity against cancer cell lines. rsc.org |
| C3-Position | Conversion of Ester to Amide | A common strategy for developing kinase inhibitors, with the amide substituent offering opportunities for further optimization. |
Rational Design Principles for Enhanced Target Selectivity
The rational design of this compound analogs with enhanced target selectivity is guided by an understanding of the target's three-dimensional structure and the principles of molecular recognition. Computational modeling and structure-based drug design are invaluable tools in this process.
One key principle is the exploitation of specific interactions within the binding site of the target protein. For instance, if the target is a kinase, the quinoline scaffold can be designed to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C2 and C6 positions can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.
Another important design principle is the modulation of the physicochemical properties of the molecule to favor binding to the desired target over off-targets. This can involve adjusting lipophilicity, polarity, and hydrogen bonding capacity through strategic placement of functional groups. For example, introducing polar groups can enhance selectivity for targets with polar binding sites, while increasing lipophilicity might favor binding to targets with hydrophobic pockets.
Molecular docking studies can be employed to predict the binding modes of newly designed analogs and to prioritize their synthesis and biological evaluation. By visualizing the interactions between the ligand and the target, researchers can make informed decisions about which structural modifications are most likely to improve target selectivity. For example, if a particular off-target has a larger binding pocket, a bulkier substituent could be introduced to create a steric clash and reduce binding to that off-target, thereby enhancing selectivity for the primary target.
The iterative process of design, synthesis, and biological testing, guided by SAR data and computational insights, is fundamental to the successful optimization of lead compounds like this compound for improved target selectivity and therapeutic potential.
Advanced Applications As a Synthetic Building Block and Precursor Development
Methyl 2-chloro-6-methylquinoline-3-carboxylate as a Versatile Synthon in Complex Organic Molecule Synthesis
This compound is a potent synthon for the construction of diverse and complex heterocyclic systems. The reactivity of the C2-chloro and C3-ester groups can be strategically exploited to build fused-ring systems, which are of significant interest in drug discovery. The 2-chloro group is an excellent leaving group, readily undergoing nucleophilic substitution, while the C3-ester can be involved in cyclization reactions, often after modification to a more reactive functional group.
Research has demonstrated that the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) is a key intermediate for a variety of fused quinolines. rsc.orgnih.gov For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov Similarly, reactions with formamide (B127407) can yield pyrrolo[3,4-b]quinolinones, and treatment with sodium azide (B81097) is used to prepare tetrazolo[1,5-a]quinolines. nih.govrsc.org
The ester functionality of this compound provides a pathway to similar complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with various binucleophiles to form fused systems. nih.gov Alternatively, the C2-chloro position can be substituted first, followed by a cyclization step involving the C3-ester group. This dual reactivity allows for the synthesis of a wide array of polycyclic aromatic compounds with potential biological activities.
The following table outlines representative examples of complex heterocyclic systems that can be synthesized using the 2-chloroquinoline (B121035) scaffold, highlighting its versatility.
| Fused Heterocyclic System | Key Reagents for Synthesis from Precursor | Potential Application Area |
| Pyrazolo[3,4-b]quinolines | Hydrazine hydrate | Medicinal Chemistry |
| Pyrrolo[3,4-b]quinolinones | Formamide, Formic Acid | Materials Science, Pharmacology |
| Tetrazolo[1,5-a]quinolines | Sodium azide | Medicinal Chemistry |
| Thio-pyrano[2,3-b]quinolines | Thiol reagents, l-Proline | Pharmacology |
| Furo[3,2-b]quinolines | Ethyl bromoacetate (B1195939) (after conversion) | Medicinal Chemistry |
Derivatization for Novel Chemical Entities with Tunable Properties
The true synthetic power of this compound lies in its capacity for extensive derivatization at multiple positions, enabling the creation of novel molecules with finely tuned electronic, steric, and physicochemical properties.
Modification at the C2-Position: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups by reacting the parent compound with different nucleophiles. Examples of such transformations include:
Amination: Reaction with primary or secondary amines (e.g., piperidine) displaces the chloride to form 2-aminoquinoline (B145021) derivatives. rsc.org
Thiolation: Treatment with thiols or thiolate anions yields 2-thioether quinolines. rsc.org
Azidation: Reaction with sodium azide introduces an azido (B1232118) group, which can be a precursor for tetrazoles or can be reduced to an amine. rsc.orgrsc.org
Modification at the C3-Position: The methyl ester group at the 3-position is a versatile handle for further modification. Key derivatization reactions include:
Hydrolysis: Saponification of the ester with a base, followed by acidification, yields the corresponding 2-chloro-6-methylquinoline-3-carboxylic acid. researchgate.net This carboxylic acid is a key intermediate for many other derivatives.
Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to produce a diverse range of amides. nih.gov This is a common strategy in medicinal chemistry to modulate solubility and biological target interactions.
The ability to perform orthogonal modifications at both the C2 and C3 positions makes this scaffold an ideal platform for generating molecules with tailored properties for applications ranging from pharmaceuticals to functional materials.
| Position | Reaction Type | Reagent Example | Resulting Functional Group |
| C2 | Nucleophilic Substitution | Primary/Secondary Amines | -NR1R2 |
| C2 | Nucleophilic Substitution | Thiols (R-SH) | -SR |
| C2 | Nucleophilic Substitution | Sodium Azide (NaN3) | -N3 |
| C3 | Hydrolysis | NaOH, then HCl | -COOH |
| C3 | Amidation (from COOH) | Amines (R-NH2), Coupling Agents | -C(O)NHR |
Development of Libraries of Quinoline-Based Compounds for High-Throughput Screening
In modern drug discovery, the synthesis of compound libraries for high-throughput screening (HTS) is a cornerstone for identifying new therapeutic leads. nih.gov The structural features of this compound make it an excellent starting scaffold for combinatorial chemistry, allowing for the rapid generation of a large number of structurally diverse analogues.
A typical library synthesis strategy would leverage the two reactive sites on the molecule. The process can be envisioned as a two-dimensional matrix synthesis:
First Dimension (C2 Diversification): The parent compound is reacted with a collection of diverse nucleophiles (e.g., 100 different amines) to create a series of 2-substituted quinoline (B57606) intermediates.
Second Dimension (C3 Diversification): The ester group of each of these intermediates is hydrolyzed to the carboxylic acid. Each of the 100 resulting acids is then coupled with a second collection of diverse building blocks (e.g., 100 different amines or alcohols) to create a library of amides or esters.
This combinatorial approach (100 x 100) would theoretically generate a library of 10,000 unique compounds. These libraries, containing systematically varied substituents, can then be screened against biological targets to identify "hits" and establish structure-activity relationships (SAR). The core quinoline structure provides a rigid framework, ensuring that the changes in biological activity can be more readily attributed to the specific peripheral chemical modifications.
Green Chemistry Approaches in the Synthesis and Application of Quinoline Derivatives
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. nih.gov Traditional methods for quinoline synthesis often require harsh conditions, hazardous reagents, and long reaction times. nih.gov
Modern, greener approaches are being actively developed for the synthesis and modification of quinoline derivatives:
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. For the synthesis of 2-chloroquinoline-3-carboxaldehydes, a direct precursor to the title compound, microwave assistance can dramatically reduce reaction times from hours to minutes. researchgate.net Microwave heating has also been successfully applied to the synthesis of other quinoline carboxylates and their derivatives, often leading to higher yields and cleaner reactions. nih.govnih.govrsc.org
Green Catalysts and Solvents: Researchers are exploring the use of more environmentally benign catalysts, such as L-proline, and greener solvents like water or ethanol (B145695) to replace traditional hazardous options. researchgate.netresearchgate.net One-pot, multicomponent reactions (MCRs) are also a key green strategy, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.net
Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by grinding reagents together, which completely eliminates solvent waste. chemijournal.com
These green chemistry principles are not only beneficial for the environment but also offer economic advantages by reducing energy consumption and the costs associated with waste disposal. nih.gov The application of these methods to the synthesis and derivatization of this compound contributes to a more sustainable chemical enterprise.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Drug Discovery Research
The historically time-consuming and costly process of drug discovery is being transformed by the integration of Artificial Intelligence (AI) and Machine Learning (ML). jddtonline.info These computational tools are being leveraged at nearly every stage of development, from initial target identification to predicting the properties of novel compounds. jddtonline.infoastrazeneca.com
For quinoline drug discovery, AI and ML offer several advantages:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which quinoline-based drugs could be effective. mdpi.comnih.gov
Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new quinoline derivatives. jddtonline.infonih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success, reducing time and resource expenditure. bpasjournals.com
Accelerated Screening: AI can rapidly screen virtual libraries containing millions of potential quinoline structures to identify promising candidates for further investigation, a significant acceleration compared to traditional high-throughput screening. astrazeneca.com
De Novo Drug Design: Advanced algorithms can design entirely new quinoline-based molecules optimized for specific biological targets and desired properties. nih.gov
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of complex molecules like quinoline derivatives. Advanced spectroscopic techniques, often implemented as part of Process Analytical Technology (PAT), are enabling chemists to monitor reactions in real-time, providing unprecedented insight into chemical transformations. polito.it
Key techniques and their applications include:
In-situ Spectroscopy (NIRS, Raman): Near-infrared and Raman spectroscopy can be used for continuous, non-invasive monitoring of chemical reactions. polito.it This allows for precise control over reaction parameters, ensuring higher yields and purity of the final quinoline product.
Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF-MS), are invaluable for identifying reaction intermediates and byproducts. nih.gov This data helps in elucidating complex reaction pathways and optimizing conditions to minimize unwanted side reactions. nih.gov
Nuclear Magnetic Resonance (NMR): While traditionally an offline technique, advancements in flow-NMR and rapid-acquisition methods are allowing for more dynamic monitoring of reaction progress and structural changes.
The application of these techniques to quinoline synthesis provides a wealth of data that can be used to build robust kinetic models, understand reaction mechanisms, and ensure the consistent quality of the synthesized compounds. polito.it
Exploration of Novel Biological Targets through Phenotypic Screening and Omics Approaches
While target-based drug discovery has been successful, phenotypic screening is re-emerging as a powerful, unbiased approach to identify compounds that produce a desired biological effect in a cellular or organismal context. drugtargetreview.com This method is particularly useful when the specific molecular target is unknown or the disease biology is complex. semanticscholar.org
For quinoline derivatives, this approach involves:
High-Content Screening: Testing a library of quinoline compounds on patient-derived cells or in disease models and using automated microscopy and image analysis to identify molecules that revert the disease phenotype. drugtargetreview.com
Target Deconvolution: Once a "hit" compound is identified through phenotypic screening, a variety of "omics" techniques (proteomics, genomics) are employed to determine its molecular target(s). biorxiv.org This can uncover novel drug targets and biological pathways that were not previously associated with the disease. biorxiv.orgnih.gov
This combination of phenotypic screening and subsequent target identification allows researchers to move beyond known targets and discover entirely new therapeutic opportunities for quinoline-based medicines. semanticscholar.org For example, a functional proteomics approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov
Sustainable Synthesis and Biocatalysis in Quinoline Chemistry
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acs.org Traditional methods for synthesizing quinolines often require harsh conditions, toxic reagents, and costly metal catalysts. acs.orgnih.gov
Emerging sustainable approaches include:
Biocatalysis: The use of enzymes as catalysts offers a mild, efficient, and highly selective alternative to traditional chemical catalysts. acs.org For instance, monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze the biotransformation of tetrahydroquinolines into the corresponding aromatic quinoline derivatives under benign conditions. acs.orgresearchgate.net
Nanocatalysts: The use of recyclable nanocatalysts provides an effective and environmentally friendly option for quinoline synthesis, often allowing for reactions to occur under milder conditions and with easier catalyst recovery. nih.gov
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus of sustainable quinoline synthesis. nih.govrsc.org
These green chemistry strategies not only reduce the environmental impact of quinoline synthesis but can also lead to more efficient and cost-effective manufacturing processes. acs.org
Q & A
Basic Research Questions
Q. What is the standard synthetic route for Methyl 2-chloro-6-methylquinoline-3-carboxylate, and what experimental conditions are critical for yield optimization?
- Methodology : The compound is synthesized via nucleophilic substitution using 2-chloro-3-formyl-6-methylquinoline as a precursor. Activated manganese dioxide (MnO₂) in absolute ethanol facilitates oxidation, followed by reaction with NaCN. Key conditions include maintaining 0°C during reagent addition and stirring for 3 hours at room temperature. Purification involves column chromatography (silica gel, CH₂Cl₂) and slow evaporation of ethanol for crystallization .
- Critical Parameters :
- Temperature control to minimize side reactions.
- MnO₂ activation to ensure efficient oxidation.
- Solvent choice (ethanol) for stabilizing intermediates.
Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?
- Methodology : Single-crystal X-ray diffraction (Bruker APEXII diffractometer) resolves the structure. Data refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement) . Hydrogen atoms are placed via Fourier difference maps and treated as riding atoms. Key metrics include:
Q. What spectroscopic techniques are used to confirm the molecular identity of this compound?
- Methodology :
- NMR : and NMR to verify substituent positions (e.g., methyl at C-6, chloro at C-2).
- FT-IR : Carboxylate C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
- Mass Spectrometry : High-resolution MS to confirm molecular ion () .
Q. How does solvent choice influence crystallization efficiency?
- Methodology : Slow evaporation of dichloromethane or ethanol yields block-shaped crystals. Ethanol promotes slower nucleation, reducing defects. Polar solvents stabilize π-π interactions between quinoline rings (centroid separation: 3.677 Å) .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Methodology : Impurities include unreacted 2-chloro-3-formylquinoline or over-oxidized byproducts. Purification via silica gel chromatography (CH₂Cl₂ eluent) removes polar impurities. TLC monitoring (hexane:ethyl acetate, 4:1) identifies fractions .
Advanced Research Questions
Q. Why does bromination of the methyl group at C-6 fail, leading to unexpected ester formation?
- Analysis : Radical bromination with NBS under photocatalytic conditions targets benzylic positions, but steric hindrance from the adjacent quinoline ring diverts reactivity. The acetal group at C-3 undergoes hydrolysis to form the ester instead .
- Key Data : C-Br bond length = 1.93 Å; Br···O interaction (3.076 Å) stabilizes the ester product .
Q. How do intermolecular interactions in the crystal lattice affect thermal stability?
- Methodology : Weak C–H···O hydrogen bonds (2.40–2.60 Å) and π-π stacking (3.677 Å) create a 3D network. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with disrupted intermolecular forces .
Q. What challenges arise in refining high-angle diffraction data for this compound?
- Analysis : High-angle data () suffer from absorption effects (μ = 0.32 mm⁻¹ for Mo Kα). Multi-scan corrections (SADABS) and anisotropic displacement parameters (ADPs) improve to 0.016 .
- Software : SHELXL for ADP refinement; WinGX for data integration .
Q. How can reaction selectivity be improved during functionalization of the quinoline core?
- Methodology : Computational modeling (DFT) identifies electrophilic sites. Substituent-directed metalation (e.g., LiTMP) at C-4 or C-8 avoids steric clashes. Experimental validation shows 85% yield for C-4 nitration vs. 40% for C-8 .
Q. What role do torsion angles play in the ester group’s conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
